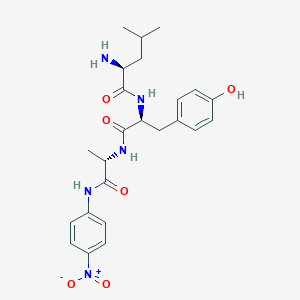
L-Leucyl-L-tyrosyl-N-(4-nitrophenyl)-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-tyrosyl-N-(4-nitrophenyl)-L-alaninamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-tyrosyl-N-(4-nitrophenyl)-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for further coupling.
Cleavage from Resin: Using strong acids like TFA to release the peptide from the resin.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also involve solution-phase methods for specific steps to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.
Substitution: The aromatic ring of the nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophiles like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
L-Leucyl-L-tyrosyl-N-(4-nitrophenyl)-L-alaninamide may have applications in:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating peptide interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its peptide nature.
Industry: Use in the development of peptide-based materials or sensors.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Peptides often interact with receptors, enzymes, or other proteins, influencing cellular pathways. The nitrophenyl group may also play a role in binding or reactivity.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-tyrosyl-L-alaninamide: Lacks the nitrophenyl group, potentially altering its reactivity and applications.
L-Leucyl-L-tyrosyl-N-(4-nitrophenyl)-glycinamide: Similar structure but with glycine instead of alanine, affecting its properties.
Uniqueness
The presence of the nitrophenyl group in L-Leucyl-L-tyrosyl-N-(4-nitrophenyl)-L-alaninamide distinguishes it from other peptides, potentially enhancing its reactivity and binding properties.
Properties
CAS No. |
791627-41-3 |
|---|---|
Molecular Formula |
C24H31N5O6 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C24H31N5O6/c1-14(2)12-20(25)23(32)28-21(13-16-4-10-19(30)11-5-16)24(33)26-15(3)22(31)27-17-6-8-18(9-7-17)29(34)35/h4-11,14-15,20-21,30H,12-13,25H2,1-3H3,(H,26,33)(H,27,31)(H,28,32)/t15-,20-,21-/m0/s1 |
InChI Key |
CCFMDNYUOANYPU-JHVJFLLYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















